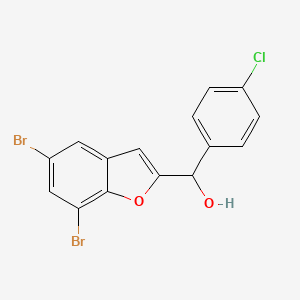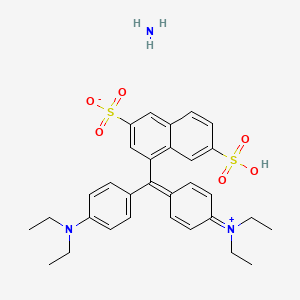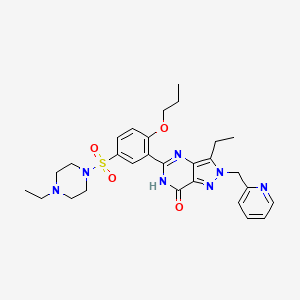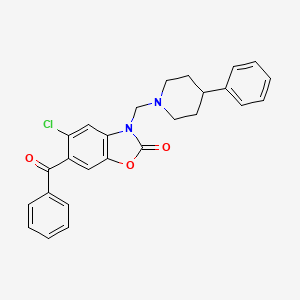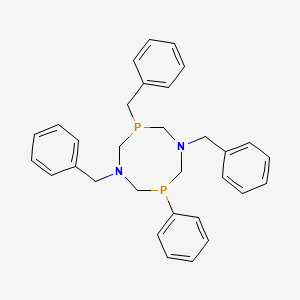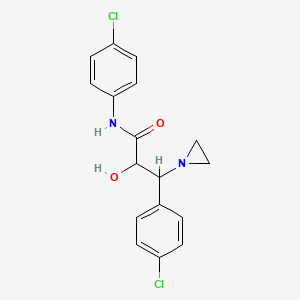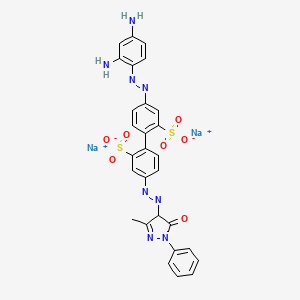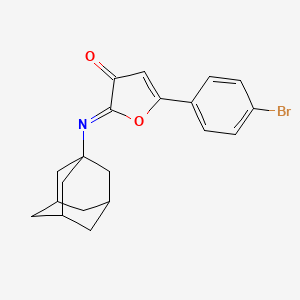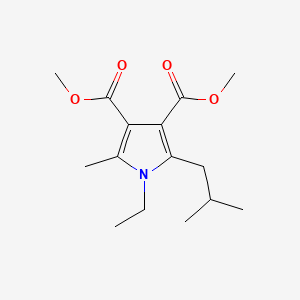
1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(2-methylpropyl)-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(2-methylpropyl)-, dimethyl ester is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups
Preparation Methods
The synthesis of 1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(2-methylpropyl)-, dimethyl ester typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the pyrrole ring, followed by the introduction of the carboxylic acid groups and subsequent esterification to form the dimethyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity. Industrial production methods may involve optimized processes for large-scale synthesis, ensuring consistency and cost-effectiveness.
Chemical Reactions Analysis
1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(2-methylpropyl)-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids using acidic or basic conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts like palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(2-methylpropyl)-, dimethyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular interactions.
Industry: It may be used in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(2-methylpropyl)-, dimethyl ester involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s effects are mediated through specific pathways, which can include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.
Comparison with Similar Compounds
When compared to other similar compounds, 1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(2-methylpropyl)-, dimethyl ester stands out due to its unique structural features and functional groups. Similar compounds include:
1H-Pyrrole-3,4-dicarboxylic acid derivatives: These compounds share the pyrrole ring and carboxylic acid groups but differ in their substituents.
Dimethyl esters of other pyrrole derivatives: These compounds have similar ester functional groups but may have different substituents on the pyrrole ring.
The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties.
Properties
CAS No. |
121409-71-0 |
|---|---|
Molecular Formula |
C15H23NO4 |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
dimethyl 1-ethyl-2-methyl-5-(2-methylpropyl)pyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C15H23NO4/c1-7-16-10(4)12(14(17)19-5)13(15(18)20-6)11(16)8-9(2)3/h9H,7-8H2,1-6H3 |
InChI Key |
AOVRTCRFMPHXMB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=C1CC(C)C)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


